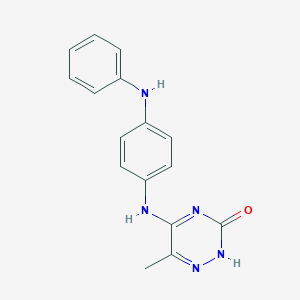![molecular formula C14H17N3O3S B254224 cyclopentyl 2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B254224.png)
cyclopentyl 2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentyl 2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetate is a chemical compound that has gained significant attention in the field of scientific research. This compound is known for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of cyclopentyl 2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetate is not fully understood. However, studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis.
Biochemical and Physiological Effects:
Cyclopentyl 2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetate has several biochemical and physiological effects. Studies have shown that this compound can induce oxidative stress, alter mitochondrial function, and affect the expression of various genes involved in cancer progression.
Avantages Et Limitations Des Expériences En Laboratoire
Cyclopentyl 2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetate has several advantages for lab experiments. This compound is relatively easy to synthesize and has potent anticancer activity. However, this compound also has some limitations, including its low solubility in water and potential toxicity.
Orientations Futures
There are several future directions for the study of cyclopentyl 2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetate. One potential direction is the development of novel analogs of this compound with improved solubility and bioavailability. Another potential direction is the investigation of the mechanism of action of this compound in more detail. Additionally, the potential use of this compound in combination with other anticancer agents should be explored further. Finally, the development of new drug delivery systems for this compound could also be an important area of future research.
Conclusion:
In conclusion, cyclopentyl 2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetate is a chemical compound with significant potential applications in scientific research. This compound has potent anticancer activity and has been studied extensively for its potential use as an anticancer agent. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of cyclopentyl 2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetate have been discussed in this paper. Further research in this area could lead to the development of novel anticancer agents with improved efficacy and reduced toxicity.
Méthodes De Synthèse
The synthesis of cyclopentyl 2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetate is a complex process that involves several steps. One of the most commonly used methods for synthesizing this compound is the reaction between 5-cyano-6-ethyl-4-oxo-2-thiouracil and cyclopentyl bromoacetate in the presence of a base. The reaction yields cyclopentyl 2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetate as the final product.
Applications De Recherche Scientifique
Cyclopentyl 2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetate has significant potential applications in scientific research. This compound has been studied extensively for its potential use as an anticancer agent. Studies have shown that cyclopentyl 2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetate has potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer cells.
Propriétés
Nom du produit |
cyclopentyl 2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetate |
|---|---|
Formule moléculaire |
C14H17N3O3S |
Poids moléculaire |
307.37 g/mol |
Nom IUPAC |
cyclopentyl 2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetate |
InChI |
InChI=1S/C14H17N3O3S/c1-2-11-10(7-15)13(19)17-14(16-11)21-8-12(18)20-9-5-3-4-6-9/h9H,2-6,8H2,1H3,(H,16,17,19) |
Clé InChI |
WUUSWTVXSNRGGA-UHFFFAOYSA-N |
SMILES isomérique |
CCC1=C(C(=O)N=C(N1)SCC(=O)OC2CCCC2)C#N |
SMILES |
CCC1=C(C(=O)N=C(N1)SCC(=O)OC2CCCC2)C#N |
SMILES canonique |
CCC1=C(C(=O)N=C(N1)SCC(=O)OC2CCCC2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[(1,1-dioxidotetrahydro-3-thienyl)acetyl]-2-(4-nitrophenoxy)acetohydrazide](/img/structure/B254142.png)
![2-Tert-butyl-5-{2-[4-(methylsulfanyl)benzylidene]hydrazino}-1,3-oxazole-4-carbonitrile](/img/structure/B254145.png)



![6-methyl-5-[(2,2,6,6-tetramethyl-4-piperidinyl)amino]-1,2,4-triazin-3(2H)-one](/img/structure/B254150.png)


![3-nitro-N-[3-(2-thienyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B254155.png)
![N-butyl-2-[2-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetamide](/img/structure/B254162.png)


![methyl 2-[5-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B254168.png)
![ethyl 2-[(5Z)-5-(5-bromo-2-oxo-1H-indol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate](/img/structure/B254170.png)